molecular formula C23H26N4O6S2 B2450007 Ethyl 4-((4-((4-methoxy-7-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 919707-70-3

Ethyl 4-((4-((4-methoxy-7-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2450007
CAS No.: 919707-70-3
M. Wt: 518.6
InChI Key: ZZBGASSNPFKQGW-UHFFFAOYSA-N
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Description

Ethyl 4-((4-((4-methoxy-7-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C23H26N4O6S2 and its molecular weight is 518.6. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 4-[4-[(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O6S2/c1-4-33-23(29)26-11-13-27(14-12-26)35(30,31)17-8-6-16(7-9-17)21(28)25-22-24-19-18(32-3)10-5-15(2)20(19)34-22/h5-10H,4,11-14H2,1-3H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBGASSNPFKQGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC(=C4S3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((4-((4-methoxy-7-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound notable for its diverse biological activities, particularly in pharmacological contexts. This article delves into the synthesis, biological properties, and potential therapeutic applications of this compound.

Chemical Structure and Synthesis

The compound features several significant structural components:

  • Piperazine Ring : Known for its role in various pharmacological activities.
  • Benzo[d]thiazole Moiety : Associated with anticancer and antimicrobial properties.
  • Sulfonyl Group : Enhances solubility and biological activity.

The synthesis typically involves multi-step reactions optimized for yield and purity, often monitored by techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy. The general synthesis pathway includes:

  • Formation of the piperazine ring.
  • Introduction of the sulfonyl group.
  • Attachment of the benzo[d]thiazole moiety.

Anticancer Properties

Preliminary studies suggest that Ethyl 4-((4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate exhibits significant anticancer activity. Compounds with similar benzo[d]thiazole structures have been shown to inhibit various cancer cell lines, potentially through mechanisms such as:

  • Apoptosis Induction : Triggering programmed cell death in cancer cells.
  • Cell Cycle Arrest : Preventing cancer cells from dividing.

A comparative analysis of related compounds indicates that those containing benzo[d]thiazole often display enhanced cytotoxicity against various cancer cell lines.

CompoundStructure FeaturesBiological Activity
4-(3-phenyl-[1,2,4]thiadiazol-5-yl)-piperazinePiperazine ring, thiadiazoleFAAH inhibition; analgesic effects
5-[4-Methoxyphenylethyn]-piperazine derivativesSimilar piperazine structureAnticancer activity reported
7-Methylbenzo[d]thiazole derivativesThiazole structureAntimicrobial properties noted

The mechanism by which Ethyl 4-((4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with key enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to Ethyl 4-((4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate:

  • Antitumor Activity : A study demonstrated that derivatives of benzo[d]thiazole exhibited potent antitumor effects against multiple cancer cell lines, highlighting the potential of this compound as a lead structure for developing new anticancer agents.
  • Antimicrobial Effects : Research indicates that similar compounds possess significant antimicrobial properties, suggesting potential applications in treating infections caused by resistant bacterial strains.
  • Analgesic Properties : Some derivatives have shown promise as fatty acid amide hydrolase (FAAH) inhibitors, which may provide analgesic effects through modulation of endocannabinoid levels in the body.

Preparation Methods

Cyclization of Thiourea Derivatives

The benzothiazole ring is synthesized via cyclization of a substituted thiourea precursor. A representative protocol involves:

  • Starting Material : 4-Methoxy-7-methylaniline reacts with potassium thiocyanate (KSCN) in the presence of bromine (Br₂) to form 2-amino-4-methoxy-7-methylbenzothiazole.
  • Conditions : Reaction proceeds in acetic acid at 80–100°C for 6–8 hours.
  • Mechanism : Electrophilic substitution at the aromatic ring, followed by intramolecular cyclization.

Example :
$$
\text{4-Methoxy-7-methylaniline} + \text{KSCN} + \text{Br}2 \xrightarrow{\text{AcOH, 80°C}} \text{4-Methoxy-7-methylbenzo[d]thiazol-2-amine} + \text{KBr} + \text{H}2\text{O}
$$

Alternative Route: Hinsberg Reaction

Thiazole formation via condensation of 2-aminothiophenol derivatives with α-haloketones:

  • Reactants : 4-Methoxy-7-methyl-2-nitroaniline is reduced to the corresponding thiol, which reacts with chloroacetyl chloride.
  • Cyclization : Base-mediated intramolecular cyclization yields the benzothiazole core.

Synthesis of 4-((4-Methoxy-7-Methylbenzo[d]thiazol-2-yl)carbamoyl)benzenesulfonyl Chloride

Carbamoyl Bond Formation

The benzothiazole amine is coupled to 4-(chlorosulfonyl)benzoic acid via an acyl chloride intermediate:

  • Activation : 4-(Chlorosulfonyl)benzoic acid is treated with thionyl chloride (SOCl₂) to form 4-(chlorosulfonyl)benzoyl chloride.
  • Coupling : Reaction with 4-methoxy-7-methylbenzo[d]thiazol-2-amine in anhydrous dichloromethane (DCM) using triethylamine (Et₃N) as a base.

Example :
$$
\text{4-(Chlorosulfonyl)benzoyl chloride} + \text{Benzothiazol-2-amine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{4-((Benzothiazol-2-yl)carbamoyl)benzenesulfonyl chloride} + \text{HCl}
$$

Purification

The intermediate is purified via recrystallization from ethanol/water (yield: 65–75%).

Sulfonylation of Piperazine

Reaction Conditions

Piperazine is sulfonylated using the sulfonyl chloride intermediate under controlled conditions:

  • Stoichiometry : 1:1 molar ratio of piperazine to sulfonyl chloride to prevent disubstitution.
  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Base : Sodium hydride (NaH) or Et₃N to scavenge HCl.

Example :
$$
\text{Piperazine} + \text{Sulfonyl chloride} \xrightarrow{\text{NaH, THF}} \text{4-((4-(Benzothiazol-2-ylcarbamoyl)phenyl)sulfonyl)piperazine} + \text{NaCl}
$$

Side Reactions

Over-sulfonylation may occur with excess sulfonyl chloride, leading to disubstituted piperazine derivatives. This is mitigated by slow addition of sulfonyl chloride at 0–5°C.

Esterification to Form Ethyl Carboxylate

Ethyl Chloroformate Reaction

The piperazine nitrogen is functionalized with ethyl chloroformate:

  • Conditions : Piperazine-sulfonyl intermediate reacts with ethyl chloroformate in DCM at room temperature.
  • Base : Et₃N or pyridine to neutralize HCl.

Example :
$$
\text{Piperazine-sulfonyl intermediate} + \text{ClCO}2\text{Et} \xrightarrow{\text{Et}3\text{N, DCM}} \text{Ethyl piperazine-1-carboxylate} + \text{HCl}
$$

Workup

The product is isolated by extraction with ethyl acetate and purified via silica gel chromatography (eluent: hexane/ethyl acetate 3:1).

Overall Synthetic Pathway

Step Reaction Reagents/Conditions Yield
1 Benzothiazole synthesis KSCN, Br₂, AcOH, 80°C 70–80%
2 Acyl chloride formation SOCl₂, reflux 90–95%
3 Amide coupling Et₃N, DCM, rt 65–75%
4 Sulfonylation NaH, THF, 0–5°C 60–70%
5 Esterification Ethyl chloroformate, DCM, rt 75–85%

Analytical Characterization

Critical spectral data for the final compound (hypothetical, based on analogues):

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.25 (t, 3H, CH₂CH₃), 2.45 (s, 3H, Ar-CH₃), 3.55–3.70 (m, 8H, piperazine), 3.85 (s, 3H, OCH₃), 7.10–8.20 (m, 6H, aromatic).
  • IR (KBr) : 1720 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1350 cm⁻¹ (S=O).

Challenges and Optimization

Solubility Issues

The sulfonylpiperazine intermediate exhibits poor solubility in non-polar solvents. Switching to DMF improves reaction homogeneity.

Regioselectivity in Benzothiazole Formation

Electron-donating groups (e.g., methoxy) direct cyclization to the para position. Meta-substituted byproducts are minimized using excess KSCN.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 4-((4-((4-methoxy-7-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate, and how are reaction conditions controlled to maximize yield?

  • Methodological Answer : Synthesis typically involves sequential reactions: (1) formation of the benzo[d]thiazole core via cyclization of substituted thioureas, (2) sulfonylation of the phenyl ring using sulfonyl chlorides, and (3) coupling with a piperazine-carboxylate moiety. Critical parameters include temperature (60–80°C for cyclization), solvent choice (DMF or dichloromethane for sulfonylation), and stoichiometric control of reagents. Purification via column chromatography or recrystallization ensures >95% purity .

Q. Which analytical techniques are critical for characterizing the compound’s structure and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms functional groups (e.g., methoxy, sulfonyl) and regiochemistry.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., observed m/z 512.12 vs. theoretical 512.18).
  • HPLC : Purity assessment (>98%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What in vitro assays are recommended for initial biological screening of this compound?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., cyclooxygenase COX-1/COX-2 for anti-inflammatory potential) and cytotoxicity profiling (MTT assay in cancer cell lines). IC50 values should be calculated using dose-response curves (4-parameter logistic model). Receptor-binding studies (e.g., fluorescence polarization) can identify interactions with targets like kinase domains .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies (e.g., variable IC50 values in enzyme inhibition assays)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, co-solvents like DMSO). Standardize protocols using guidelines like the Assay Guidance Manual. Validate results with orthogonal assays (e.g., SPR for binding kinetics). Structural analogs (e.g., fluorophenyl vs. methoxy substituents) should be compared to establish structure-activity relationships (SAR) .

Q. What strategies are effective for designing derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the ethyl ester with tert-butyl or prodrug moieties to improve metabolic stability.
  • Solubility Enhancement : Introduce polar groups (e.g., hydroxyl, amine) to the piperazine ring while monitoring logP via computational tools (e.g., Schrödinger’s QikProp).
  • In Silico ADMET Prediction : Use tools like SwissADME to predict permeability and cytochrome P450 interactions .

Q. How can computational docking studies guide the understanding of target interactions?

  • Methodological Answer :

  • Protein Preparation : Retrieve target structures from PDB (e.g., COX-2, PDB ID 1PXX). Perform energy minimization and protonation state adjustment (pH 7.4).
  • Docking Workflow : Use AutoDock Vina or Glide for flexible ligand docking. Validate poses with molecular dynamics simulations (NAMD/GROMACS) to assess binding stability.
  • Key Interactions : Hydrogen bonds with sulfonyl groups or π-π stacking with the benzo[d]thiazole ring are critical for affinity .

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